

An In-depth Technical Guide to 1,6-Pyrenediamine: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 1,6-Diaminopyrene

Cat. No.: B088504

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Pyrenediamine, also known as **1,6-diaminopyrene**, is a polycyclic aromatic amine of significant interest in various fields of scientific research and development. Its rigid, planar pyrene core functionalized with two amino groups at the 1 and 6 positions bestows upon it unique electronic, optical, and chemical properties. This guide provides a comprehensive overview of 1,6-pyrenediamine, focusing on its synthesis, physicochemical characteristics, and burgeoning applications, particularly in materials science and as a scaffold in medicinal chemistry. The CAS number for the parent 1,6-Pyrenediamine is 14923-84-3.^[1]

Physicochemical and Spectroscopic Properties

1,6-Pyrenediamine is a green to dark green crystalline solid with a molecular weight of 232.29 g/mol.^[1] Its chemical structure and key properties are summarized in the table below. The presence of the amino groups on the pyrene backbone significantly influences its solubility and electronic behavior, making it a versatile building block in organic synthesis.

Property	Value	Source
CAS Number	14923-84-3	[1]
Molecular Formula	C ₁₆ H ₁₂ N ₂	[1]
Molecular Weight	232.29 g/mol	[1]
Appearance	Green to dark green powder/crystal	
Melting Point	230 °C	
Solubility	Insoluble in water; slightly soluble in chloroform and methanol	
pKa	4.82 ± 0.30 (Predicted)	

Spectroscopic Characteristics

The extended π -system of the pyrene core in 1,6-pyrenediamine gives rise to distinct spectroscopic signatures. While specific absorption and emission maxima can vary with the solvent and substitution, pyrene derivatives are known for their characteristic UV-Vis absorption and strong fluorescence. Generally, pyrene and its simple derivatives exhibit absorption bands in the UV region and blue fluorescence. The amino substituents in **1,6-diaminopyrene** are expected to cause a red-shift in both absorption and emission spectra compared to the parent pyrene molecule.

Synthesis of 1,6-Pyrenediamine

The most common and direct route for the synthesis of 1,6-pyrenediamine is through the reduction of 1,6-dinitropyrene.[2] This transformation is a standard reaction in organic chemistry, and various reducing agents can be employed to achieve this.

Experimental Protocol: Reduction of 1,6-Dinitropyrene

This protocol is a representative example based on established methods for the reduction of nitroarenes.

Materials:

- 1,6-Dinitropyrene
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or Iron powder (Fe)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH) or Acetic Acid (AcOH)
- Sodium hydroxide (NaOH) or Ammonium hydroxide (NH_4OH) solution
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent for extraction
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,6-dinitropyrene in a suitable solvent such as ethanol or acetic acid.
- **Addition of Reducing Agent:** Add an excess of the reducing agent, such as tin(II) chloride dihydrate or iron powder, to the suspension.
- **Acidification:** Slowly add concentrated hydrochloric acid to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath.
- **Reflux:** Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
- **Neutralization and Extraction:** After cooling to room temperature, carefully neutralize the excess acid by adding a base (e.g., NaOH or NH_4OH solution) until the solution is basic. This will precipitate the tin or iron salts. Extract the product into an organic solvent like dichloromethane.

- **Drying and Concentration:** Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain pure 1,6-pyrenediamine.

Characterization:

The final product should be characterized by techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.



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A generalized workflow for the synthesis of 1,6-Pyrenediamine.

Applications of 1,6-Pyrenediamine

The unique structure of 1,6-pyrenediamine makes it a valuable component in several areas of research and technology.

Organic Electronics

1,6-Pyrenediamine serves as a key building block for the synthesis of novel organic electronic materials. Its rigid and planar structure, coupled with its electron-donating amino groups, makes it an excellent candidate for incorporation into:

- **Organic Light-Emitting Diodes (OLEDs):** Pyrene-based materials are utilized as emitters in OLEDs due to their high fluorescence quantum yields.[3] The diamino functionality of 1,6-pyrenediamine allows for its polymerization or incorporation into larger conjugated systems, enabling the tuning of the emission color and efficiency of the resulting devices.
- **Organic Semiconductors:** The extended π -conjugation of the pyrene core facilitates charge transport, making its derivatives suitable for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Fluorescent Probes

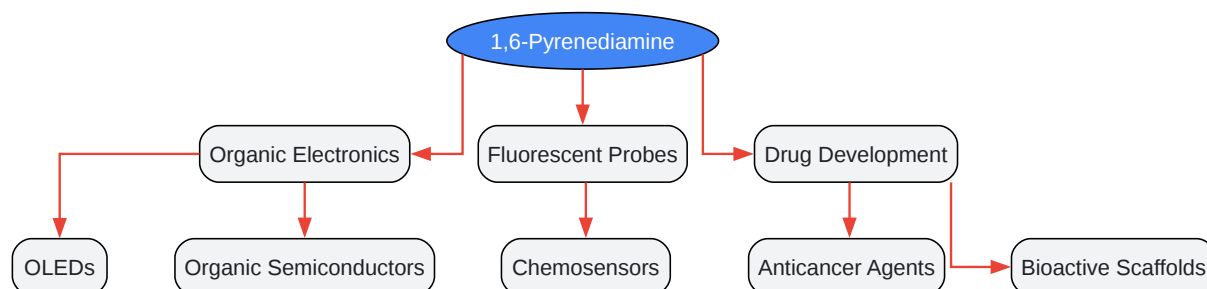
The inherent fluorescence of the pyrene moiety is sensitive to the local environment.

Derivatives of aminopyrenes have been developed as fluorescent probes for the detection of various analytes, including metal ions and nitroaromatic compounds. The amino groups of 1,6-pyrenediamine can be functionalized with specific recognition units to create highly selective and sensitive chemosensors.

Drug Development and Medicinal Chemistry

While the direct therapeutic application of 1,6-pyrenediamine is not established, its scaffold is of interest in drug design. Diamino-aromatic structures are present in a number of biologically active compounds. The potential applications of 1,6-pyrenediamine derivatives in this field include:

- **Anticancer Agents:** Diamino-substituted aromatic compounds have been investigated for their antitumor activities.[4] The pyrene core of **1,6-diaminopyrene** provides a rigid framework that can be decorated with various functional groups to interact with biological targets such as DNA or specific enzymes involved in cancer progression. For instance, certain pyridine derivatives have shown promising anticancer properties.[5]
- **Scaffolds for Bioactive Molecules:** The two amino groups of 1,6-pyrenediamine offer convenient handles for the synthesis of more complex molecules with potential therapeutic properties. By attaching different pharmacophores, it is possible to create a library of compounds for screening against various diseases.



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Key application areas of 1,6-Pyrenediamine.

Safety and Handling

1,6-Pyrenediamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/ eye protection/ face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1,6-Pyrenediamine is a fascinating molecule with a rich potential for a wide range of applications. Its straightforward synthesis from 1,6-dinitropyrene and its unique combination of a large aromatic core with reactive amino groups make it an attractive building block for materials scientists and medicinal chemists alike. As research continues to uncover the full potential of pyrene-based compounds, 1,6-pyrenediamine is poised to play an increasingly important role in the development of advanced materials and novel therapeutic agents.

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